(+/-)-Hypophyllanthin-d6 is a deuterated derivative of hypophyllanthin, a lignan compound primarily found in various species of the genus Phyllanthus, particularly Phyllanthus amarus. This compound has garnered attention due to its potential pharmacological properties, including antiviral, anticancer, and hepatoprotective activities. The deuteration of hypophyllanthin enhances its stability and can improve the accuracy of analytical techniques used to study its biological effects and mechanisms.
Hypophyllanthin is predominantly extracted from Phyllanthus amarus, a plant known for its medicinal properties. The extraction process typically involves solvent extraction methods, followed by chromatographic techniques to isolate the compound. The yield and purity of hypophyllanthin can vary significantly based on the geographical origin of the plant and the extraction method employed .
Hypophyllanthin is classified as a lignan, which is a type of polyphenolic compound. Lignans are known for their antioxidant properties and are found in various plants. In terms of chemical structure, hypophyllanthin belongs to the class of dibenzylbutyrolactone lignans, characterized by their complex polycyclic structures that contribute to their bioactivity .
The synthesis of (+/-)-hypophyllanthin-d6 typically involves deuteration processes that replace hydrogen atoms with deuterium, enhancing the compound's stability and isotopic labeling for analytical purposes. Various methods have been explored for the synthesis of deuterated compounds, including:
The synthesis may involve multiple steps, including extraction from plant material, purification via chromatographic techniques (such as high-performance liquid chromatography), and subsequent labeling with deuterium. Analytical methods like nuclear magnetic resonance spectroscopy are crucial for confirming the structure and purity of the synthesized compound .
The molecular structure of hypophyllanthin consists of a complex arrangement of carbon rings with hydroxyl groups that contribute to its biological activity. The deuterated version maintains this structure but with hydrogen atoms replaced by deuterium.
Hypophyllanthin undergoes various chemical reactions that contribute to its pharmacological properties:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to study these reactions, providing insights into metabolic pathways and interactions within biological systems .
The mechanism by which hypophyllanthin exerts its effects involves several pathways:
Studies have indicated that hypophyllanthin affects various cellular targets, including signaling pathways involved in cell proliferation and apoptosis .
Relevant analyses often include high-performance liquid chromatography for purity assessment and nuclear magnetic resonance spectroscopy for structural confirmation .
(±)-Hypophyllanthin-d6 is a deuterated analog of the natural lignan hypophyllanthin, featuring six deuterium atoms at specific methoxy groups. Its molecular formula is C₂₄H₂₄D₆O₇, with a molecular weight of 430.4908 g/mol, reflecting a 6 Da increase over non-deuterated hypophyllanthin (C₂₄H₃₀O₇, MW 424.5 g/mol) [1] [6]. The core structure retains the native lignan framework: a tetrahydrobenzo[g][1,3]benzodioxole system with a 3,4-dimethoxyphenyl substituent at C9. The deuterium atoms are incorporated as -OCD₃ groups at two methoxymethyl positions (C7 and C8), confirmed by the synonyms 7,8-bis[(Methoxy-d₃)Methyl] and (Methoxy-d₃)Methyl]naphtho[1,2-d]-1,3-dioxole [1]. Stereochemically, it adopts the rel-(7R,8R,9S) configuration, identical to natural hypophyllanthin, which is critical for maintaining its bioactivity [2] [5].
Table 1: Atomic-Level Structural Features
Feature | Specification |
---|---|
Core Skeleton | (7α,8β,9α)-9-(3,4-Dimethoxyphenyl)-6,7,8,9-tetrahydro-4-methoxynaphtho[1,2-d][1,3]dioxole |
Deuterium Positions | Two -OCH₃ groups replaced by -OCD₃ at C7 and C8 methoxymethyl substituents |
Stereochemical Designation | rel-(7R,8R,9S) |
Isotopic Purity | ≥98% (commercial standards) |
The deuterated and non-deuterated compounds share identical pharmacological targets but exhibit distinct physicochemical and analytical behaviors:
Table 2: Functional and Commercial Comparison
Parameter | Hypophyllanthin | (±)-Hypophyllanthin-d6 |
---|---|---|
Natural Source | Phyllanthus amarus, P. niruri leaves (up to 0.383% w/w) | Synthetic (no natural occurrence) |
Key Pharmacological Action | P-gp inhibition, vasorelaxation, antitumor | Identical to hypophyllanthin |
Research Application | Bioactivity studies | Metabolic tracer, quantification standard |
Commercial Price | $238/5mg (natural) [6] | $3025/10mg (deuterated) [1] |
Solubility: Hypophyllanthin-d6 dissolves in organic solvents like chloroform, dichloromethane, DMSO, and ethyl acetate, but exhibits limited water solubility. This profile necessitates stock solutions in DMSO (e.g., 10 mM) for in vitro assays [6].
Stability: The compound is stable for ≥24 months at 2–8°C when sealed. Solutions in DMSO remain usable for ~2 weeks at -20°C. Deuterium incorporation may enhance metabolic stability by slowing CYP450-mediated demethylation, though specific kinetic data require further validation [1] [6].
Crystallographic Data: No crystallographic studies (X-ray/NMR) of (±)-Hypophyllanthin-d6 were identified in the literature. Natural hypophyllanthin’s structure is inferred from biosynthetic pathways involving dimerization of cinnamic acid via shikimate and phenylpropanoid routes [2] [5].
Table 3: Physicochemical Summary
Property | Specification |
---|---|
Solubility | DMSO, chloroform, ethyl acetate; insoluble in water |
Storage Conditions | 2–8°C (solid); -20°C (DMSO solutions) |
Thermal Degradation | Not reported |
Spectral Data | No NMR/IR/MS spectra in public databases |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1